molecular formula C12H16 B1396060 3-(2-Ethylphenyl)-2-methyl-1-propene CAS No. 1256469-72-3

3-(2-Ethylphenyl)-2-methyl-1-propene

Cat. No. B1396060
CAS RN: 1256469-72-3
M. Wt: 160.25 g/mol
InChI Key: LPQAXOPVQNBYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)-2-methyl-1-propene, also known as 3-EPMP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless liquid with a boiling point of 193°C and a melting point of -73°C. 3-EPMP is composed of a propene group, two ethylphenyl groups, and a methyl group. It is a highly reactive compound, and its reactivity is due to the presence of the ethylphenyl groups. 3-EPMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

  • Copolymerization and Polymerization Processes :

    • Studies have demonstrated the use of similar compounds in the copolymerization of propene with ethene, focusing on the effects of catalyst substitution, activation, and process conditions (Voegelé, Troll, & Rieger, 2002).
    • The kinetics of ethene and propene polymerization in the presence of various catalysts, such as rac-Me2Si(2-methyl-4-phenyl-1-indenyl)2ZrCl2/methylaluminoxane, have been investigated to understand the specific rates of chain propagation and active site concentrations (Busico, Cipullo, & Esposito, 1999).
    • Research into the diastereoselective synthesis of functionally substituted alkene dimers and oligomers, catalyzed by chiral zirconocenes, has explored reactions involving terminal alkenes and propene (Kovyazin, Abdullin, & Parfenova, 2019).
  • Reaction Kinetics and Mechanisms :

    • Investigations into the reaction of propene with hydrogen atoms have provided insights into the kinetics of such reactions and the stable products formed, contributing to a better understanding of reaction mechanisms (Rosado-Reyes, Manion, & Tsang, 2011).
    • Studies on the reaction pathway for propene formation in methanol to propene (MTP) processes over catalysts like high silica H-ZSM-5 have been conducted, revealing key insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).
  • Surface Adsorption and Catalysis :

    • Research on the adsorption of alkenes, including propene, on Pt and Pd surfaces has been conducted to understand how substituents affect adsorption and catalytic reactions (Delbecq & Sautet, 1994).
    • The electrochemical synthesis of carboxylic acids from alkenes like propene, using various nickel-organic mediators, has been explored, highlighting the potential for CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
  • Zeolite-Catalyzed Methylation Reactions :

    • Kinetic studies of zeolite-catalyzed methylation reactions involving ethene, propene, and butene offer valuable insights for the methanol to hydrocarbons process, providing direct kinetic data that can be compared with experimental data (Van Speybroeck et al., 2011).

properties

IUPAC Name

1-ethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-11-7-5-6-8-12(11)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQAXOPVQNBYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethylphenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(2-Ethylphenyl)-2-methyl-1-propene
Reactant of Route 3
Reactant of Route 3
3-(2-Ethylphenyl)-2-methyl-1-propene
Reactant of Route 4
Reactant of Route 4
3-(2-Ethylphenyl)-2-methyl-1-propene
Reactant of Route 5
Reactant of Route 5
3-(2-Ethylphenyl)-2-methyl-1-propene
Reactant of Route 6
Reactant of Route 6
3-(2-Ethylphenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.